molecular formula C21H18ClN3OS B11109381 2-Amino-1-(4-chlorophenyl)-4-(3-methylthiophen-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

2-Amino-1-(4-chlorophenyl)-4-(3-methylthiophen-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B11109381
M. Wt: 395.9 g/mol
InChI Key: FLLXEGGKWQBMST-UHFFFAOYSA-N
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Description

2-AMINO-1-(4-CHLOROPHENYL)-4-(3-METHYL-2-THIENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is a complex organic compound that belongs to the quinoline family. Compounds in this family are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-1-(4-CHLOROPHENYL)-4-(3-METHYL-2-THIENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the quinoline ring through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the amino, chloro, and thienyl groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: Adjusting the oxidation state of intermediates to achieve the desired functional groups.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thienyl and quinoline rings.

    Reduction: Reduction reactions could be used to modify the functional groups, such as reducing the nitro group to an amino group.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, compounds with similar structures have been studied for their potential as enzyme inhibitors, receptor agonists or antagonists, and other bioactive molecules.

Medicine

Medicinally, quinoline derivatives are often explored for their antimicrobial, antiviral, and anticancer properties. This compound could be investigated for similar therapeutic applications.

Industry

Industrially, such compounds might be used in the development of new materials, such as polymers or dyes, due to their unique chemical properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with a wide range of biological activities.

    Chloroquine: An antimalarial drug with a similar quinoline core.

    Thiophene Derivatives: Compounds containing the thiophene ring, known for their electronic properties.

Uniqueness

What sets 2-AMINO-1-(4-CHLOROPHENYL)-4-(3-METHYL-2-THIENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE apart is its combination of functional groups and the potential for diverse chemical reactivity and biological activity. Its unique structure could offer advantages in specific applications, such as increased potency or selectivity in medicinal chemistry.

Properties

Molecular Formula

C21H18ClN3OS

Molecular Weight

395.9 g/mol

IUPAC Name

2-amino-1-(4-chlorophenyl)-4-(3-methylthiophen-2-yl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C21H18ClN3OS/c1-12-9-10-27-20(12)18-15(11-23)21(24)25(14-7-5-13(22)6-8-14)16-3-2-4-17(26)19(16)18/h5-10,18H,2-4,24H2,1H3

InChI Key

FLLXEGGKWQBMST-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C2C(=C(N(C3=C2C(=O)CCC3)C4=CC=C(C=C4)Cl)N)C#N

Origin of Product

United States

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